molecular formula C14H8N2S3 B377800 (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 332045-95-1

(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B377800
CAS No.: 332045-95-1
M. Wt: 300.4g/mol
InChI Key: VVZUYJXZICMASK-YFHOEESVSA-N
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Description

(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is an organic compound characterized by the presence of thiophene and thiazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure, featuring conjugated double bonds and electron-rich sulfur atoms, makes it an interesting subject for research in fields such as organic electronics, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Thiophene: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in various functionalization reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophenes or acylated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studying electron transfer processes and photophysical properties.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, antifungal, or anticancer properties due to the presence of bioactive heterocycles.

Industry

In materials science, the compound can be used in the development of organic semiconductors, conductive polymers, and other electronic materials. Its ability to participate in various chemical reactions allows for the tuning of its electronic properties.

Mechanism of Action

The mechanism by which (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The electron-rich thiophene and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide: Similar structure but with an amide group instead of a nitrile.

    (Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylic acid: Contains a carboxylic acid group instead of a nitrile.

    (Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylate: An ester derivative of the compound.

Uniqueness

The presence of the nitrile group in (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile imparts unique reactivity compared to its amide, acid, and ester analogs. The nitrile group can participate in a wider range of chemical transformations, making the compound more versatile for synthetic applications.

Properties

IUPAC Name

(Z)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S3/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUYJXZICMASK-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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